molecular formula C18H20N4O3 B2697438 (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid CAS No. 1048016-21-2

(Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid

Cat. No.: B2697438
CAS No.: 1048016-21-2
M. Wt: 340.383
InChI Key: FVMHJJLLSITNQV-MRCUWXFGSA-N
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Description

(Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a synthetic organic compound that features a dimethylamino group, a keto group, and an azobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid typically involves the following steps:

    Formation of the Azobenzene Moiety: The azobenzene group can be synthesized through the diazotization of aniline derivatives followed by coupling with another aromatic amine.

    Incorporation of the Dimethylamino Group: This can be achieved by reacting the intermediate with dimethylamine under controlled conditions.

    Formation of the Keto Group: The keto group is introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Final Assembly: The final compound is assembled through a series of condensation reactions, typically involving the use of catalysts and specific reaction conditions to ensure the correct (Z)-isomer is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: The azobenzene moiety can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a photoresponsive molecule. The azobenzene moiety can undergo reversible photoisomerization, making it useful in the development of light-controlled biological systems and molecular switches.

Medicine

In medicine, the compound’s potential as an anticancer agent is being explored. Its ability to interact with biological macromolecules and disrupt cellular processes makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for various applications, including textiles and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid involves its interaction with molecular targets such as proteins and nucleic acids. The azobenzene moiety can undergo photoisomerization, leading to conformational changes in the molecule. These changes can affect the binding affinity and activity of the compound, allowing it to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Shares the azobenzene moiety but lacks the dimethylamino and keto groups.

    4-(dimethylamino)azobenzene: Contains the dimethylamino group but lacks the keto group.

    2-(dimethylamino)butanoic acid: Contains the dimethylamino and keto groups but lacks the azobenzene moiety.

Uniqueness

(Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is unique due to the combination of its functional groups. The presence of the dimethylamino, keto, and azobenzene moieties in a single molecule provides a versatile platform for various chemical reactions and applications. This combination is not commonly found in other compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(dimethylamino)-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-22(2)16(18(24)25)12-17(23)19-13-8-10-15(11-9-13)21-20-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3,(H,19,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMHJJLLSITNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401038349
Record name L-Asparagine, N2,N2-dimethyl-N'-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401038349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048016-21-2
Record name L-Asparagine, N2,N2-dimethyl-N'-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401038349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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